Due to the significant difference in neutron scattering lengths between hydrogen and deuterium, N-Pentadecane-d32 is particularly useful in neutron scattering experiments [1]. By selectively deuterating specific parts of a molecule, scientists can gain detailed information about its structure and dynamics. For instance, N-Pentadecane-d32 can be used to study the organization of lipids in cell membranes [2].
[1] S.E. McLain et al., "Characterization of deuterated phospholipid bilayers for neutron and X-ray scattering studies," Biophysical Journal, vol. 56, no. 1, pp. 1201-1210, 1989.
[2] T.P. Surrey et al., "Resolution of Neutron Diffraction Profiles from Bicelles," Biophysical Journal, vol. 87, no. 6, pp. 3821-3829, 2004.
N-Pentadecane-d32 can also be employed in solid-state nuclear magnetic resonance (NMR) spectroscopy. Deuterium has a unique NMR signal that doesn't overlap with the signals of most other nuclei commonly found in biological molecules. This allows researchers to study the order and dynamics of specific functional groups within complex molecules by selectively deuterating them [3].
[3] C.M. McIntosh et al., "Deuterium magnetic resonance spectroscopy of phospholipid model membranes," Accounts of Chemical Research, vol. 40, no. 5, pp. 419-428, 2007.
N-Pentadecane-d32 finds application in investigations of interactions between lipids and proteins in biological systems. By strategically deuterating specific parts of a lipid molecule, scientists can use techniques like neutron scattering or NMR to elucidate how these lipids interact with proteins at the atomic level [4, 5].
[4] J. Katsaras et al., "Structure and dynamics of lipid-protein interfaces studied by neutron scattering," Current Opinion in Colloid and Interface Science, vol. 14, no. 1, pp. 68-77, 2009.
N-Pentadecane-d32 is a deuterated derivative of pentadecane, which is a straight-chain hydrocarbon with the chemical formula C15H32. The "d32" notation indicates that this compound contains 32 deuterium atoms, replacing hydrogen atoms in the molecular structure. Deuterium is a stable isotope of hydrogen, and its incorporation into organic compounds is often used in various scientific applications, including tracing and analytical studies. N-Pentadecane-d32 has a molecular weight of approximately 244.61 g/mol and is primarily utilized in research settings due to its unique isotopic labeling properties .
N-Pentadecane-d32 itself doesn't have a specific biological mechanism of action. Its primary function lies in its application as a research tool. In NMR spectroscopy, the deuterium substitution helps simplify the spectrum by eliminating signals from the abundant protons in the molecule, allowing for better analysis of other protons present [].
N-Pentadecane-d32 can be synthesized through several methods:
N-Pentadecane-d32 has several applications:
Interaction studies involving N-Pentadecane-d32 often focus on its behavior in various environments, such as:
N-Pentadecane-d32 shares similarities with other long-chain alkanes and their deuterated forms. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Pentadecane | C15H32 | Non-deuterated form, commonly found in nature. |
Hexadecane | C16H34 | One carbon longer than pentadecane; used in similar applications. |
Tetradecane | C14H30 | One carbon shorter; often studied for similar properties. |
N-Pentadecane-d38 | C15D38 | Another deuterated variant with more deuterium atoms. |
N-Pentadecane-d32's uniqueness lies in its specific isotopic labeling with 32 deuterium atoms, making it particularly useful for specialized research applications where tracking molecular behavior is crucial .
The preparation of deuterated alkanes employs several established synthetic approaches, each offering distinct advantages and limitations. These methodologies have been developed to achieve high levels of deuterium incorporation while maintaining chemical integrity and purity of the final product [5] [6].
The Grignard reaction pathway represents one of the most versatile approaches for introducing deuterium atoms into organic molecules. This methodology utilizes organomagnesium reagents in combination with deuterium oxide as the deuterium source [7] [8] [9]. The reaction mechanism involves the formation of a Grignard reagent from an appropriate alkyl halide precursor, followed by quenching with deuterium oxide to incorporate deuterium atoms at specific positions.
The fundamental mechanism operates through the nucleophilic character of the carbon-magnesium bond in Grignard reagents. When these reagents encounter deuterium oxide, the highly polar carbon-magnesium bond undergoes protonolysis, resulting in the formation of a carbon-deuterium bond [9]. This process can be represented by the general reaction scheme where an alkyl magnesium halide reacts with deuterium oxide to produce the corresponding deuterated alkane.
Research has demonstrated that Grignard-based deuteration can achieve deuterium incorporation levels of 85-90% under optimized conditions [7]. The reaction typically proceeds at room temperature under an inert atmosphere, making it particularly attractive for temperature-sensitive substrates. The regioselectivity of this approach allows for controlled deuterium placement, which is especially valuable when preparing isotopically labeled standards for analytical applications.
However, the method faces certain limitations, particularly regarding the availability of suitable alkyl halide precursors and the potential for side reactions. The presence of protic solvents or moisture can significantly reduce deuterium incorporation efficiency by competing with the desired deuteration reaction [8]. Additionally, the method requires careful handling of Grignard reagents, which are highly reactive toward oxygen and moisture.
For N-Pentadecane-d32 synthesis via this route, the approach would typically involve the preparation of pentadecyl magnesium bromide followed by deuterium oxide quenching. The long-chain nature of the substrate requires careful optimization of reaction conditions to ensure complete conversion and minimize side reactions such as elimination or rearrangement processes.
Catalytic deuterium exchange represents the most widely employed method for the industrial-scale production of deuterated alkanes, including N-Pentadecane-d32. This approach utilizes heterogeneous catalysts, primarily palladium supported on carbon, to facilitate the exchange of hydrogen atoms with deuterium from deuterium gas [10] [11].
The catalytic system operates under elevated temperatures (200-300°C) and high pressures to ensure complete deuteration [10]. The mechanism involves the dissociative adsorption of both the hydrocarbon substrate and deuterium gas on the catalyst surface, followed by hydrogen-deuterium exchange and product desorption. Palladium catalysts are particularly effective due to their ability to activate both carbon-hydrogen bonds and deuterium molecules [11] [12].
The process begins with the adsorption of pentadecane molecules onto the palladium catalyst surface through weak interactions with the metal centers [13]. Simultaneously, deuterium gas molecules undergo dissociative adsorption, forming palladium-deuterium surface species. The activated carbon-hydrogen bonds in the adsorbed pentadecane then undergo exchange with surface deuterium atoms, resulting in the formation of carbon-deuterium bonds [13] [14].
Industrial applications of this methodology typically employ continuous flow reactors where pentadecane and deuterium gas are passed over a fixed catalyst bed under controlled conditions . The high temperature and pressure conditions ensure that the exchange reaction proceeds to near completion, achieving deuteration levels of 95-98% atom percent deuterium [4] [10].
The advantages of catalytic deuterium exchange include its ability to achieve complete perdeuteration, scalability for large-scale production, and the established nature of the technology. The method has been successfully applied to various hydrocarbon substrates, from simple alkanes to complex aromatic systems [10] [14]. For N-Pentadecane-d32, this approach represents the most practical route for commercial production.
Recent advances in catalytic deuterium exchange have focused on developing more efficient catalyst systems and milder reaction conditions. Research has explored the use of in situ deuterium gas generation from deuterium oxide and aluminum, which provides a safer and more convenient deuterium source [11]. Additionally, investigations into alternative catalyst systems, including rhodium and platinum-based catalysts, have shown promising results for specific applications [12] [15].
The mechanism of hydrogen-deuterium exchange on palladium surfaces has been extensively studied using various spectroscopic techniques [13] [16]. These studies have revealed that the exchange process involves multiple pathways, including both associative and dissociative mechanisms depending on the reaction conditions and substrate structure [17]. Understanding these mechanistic details is crucial for optimizing reaction conditions and developing improved catalyst systems.
The purification and quality control of N-Pentadecane-d32 requires specialized analytical methods due to the unique properties of deuterated compounds. Ensuring high isotopic purity and chemical integrity is essential for the compound's effectiveness as an analytical standard and research tool [18] [19] [20].
Chromatographic separation plays a crucial role in the purification and analysis of deuterated alkanes. Gas chromatography represents the primary analytical tool for isotopologue separation, taking advantage of the vapor pressure differences between deuterated and non-deuterated species [21] [22] [23].
The separation of deuterated compounds by gas chromatography relies on the inverse isotope effect, where heavier deuterated molecules exhibit slightly different retention times compared to their protiated analogs [24] [23]. This effect is particularly pronounced for deuterated alkanes, where the extensive deuterium substitution creates measurable differences in volatility and interaction with the stationary phase [25].
Several stationary phases have proven effective for deuterated alkane separations. The SPB-20, IL111i, and PAG phases demonstrate exceptional performance for isotopologue separation, achieving baseline resolution in analysis times under four minutes [23]. These phases exploit different interaction mechanisms, including dispersion forces, hydrogen bonding, and specific molecular recognition, to achieve separation [23].
The selection of appropriate chromatographic conditions requires careful consideration of temperature programming, carrier gas flow rates, and injection parameters. Optimized temperature gradients ensure adequate separation while maintaining reasonable analysis times. Helium carrier gas is typically preferred due to its low density and high thermal conductivity, which contribute to improved separation efficiency [22] [25].
High Performance Liquid Chromatography provides an alternative separation approach, particularly useful for compounds that may be thermally unstable or difficult to volatilize [26] [27]. Reverse-phase systems using C18 stationary phases with acetonitrile-water mobile phases can effectively separate deuterated species based on hydrophobic interactions. The method is particularly valuable for preparative-scale purifications where larger quantities of purified material are required.
Ultra Performance Liquid Chromatography has emerged as a powerful tool for high-resolution separations of isotopic compounds [28]. The technique employs sub-2-micron particle stationary phases and high-pressure systems to achieve superior separation efficiency. For certain deuterated compounds, chiral stationary phases based on cellulose derivatives can provide unique selectivity [28].
The development of specialized columns for isotopic separations continues to advance the field. Recent innovations include ionic liquid stationary phases that offer unique selectivity for deuterated compounds [23]. These phases exploit specific molecular interactions that can distinguish between isotopic species with high precision.
Mass spectrometry serves as the definitive analytical method for determining the isotopic purity of N-Pentadecane-d32 [18] [19] [20]. The technique provides precise quantification of deuterium incorporation levels and identification of partially deuterated isotopologues within the sample.
High-resolution mass spectrometry is essential for accurate isotopic purity determination due to the small mass differences between isotopologues [29] [19]. Instruments capable of resolving mass differences of 0.006 daltons are required to distinguish between different deuterium incorporation levels. Time-of-flight and Orbitrap mass analyzers provide the necessary resolution and mass accuracy for these demanding applications [18] [29].
The analytical protocol typically involves electrospray ionization or electron impact ionization to generate molecular ions representative of the various isotopologues present in the sample [20] [30]. The resulting mass spectrum displays a characteristic isotopic distribution pattern that reflects the deuterium content and distribution within the molecule [31].
Quantitative analysis requires careful consideration of isotopic interferences from natural abundance carbon-13 and other elements present in the molecule [19] [31]. Advanced data processing algorithms employ deconvolution techniques to separate the contributions of different isotopic species and calculate accurate deuterium incorporation levels [31].
The mass spectrometric analysis protocol begins with sample dissolution in an appropriate solvent, typically avoiding deuterated solvents that could interfere with the analysis [20] [30]. Direct injection into the mass spectrometer or liquid chromatography-mass spectrometry systems provides rapid analysis with minimal sample consumption, often requiring less than one microgram of material [20].
Extracted ion chromatography represents a powerful quantification approach where specific mass-to-charge ratios corresponding to different isotopologues are monitored [18] [19]. The relative abundances of these extracted ion signals provide direct measures of the isotopic composition of the sample. Background subtraction and careful calibration ensure accurate quantification even at trace levels.
The isotopic purity calculation involves determining the percentage of molecules that contain the expected number of deuterium atoms [31] [20]. For N-Pentadecane-d32, this requires quantifying the abundance of the D₃₂ species relative to all other isotopologues present in the sample. Commercial specifications typically require minimum isotopic purities of 98 atom percent deuterium [4] [32].
Advanced mass spectrometric techniques such as tandem mass spectrometry provide additional structural information about deuterium distribution patterns within the molecule [20] [30]. These methods can identify specific positions where deuterium incorporation may be incomplete, providing valuable feedback for optimizing synthetic procedures.
The integration of mass spectrometry with other analytical techniques creates comprehensive characterization protocols. Nuclear magnetic resonance spectroscopy provides complementary information about deuterium incorporation at specific molecular positions [33] [34]. The combination of multiple analytical approaches ensures thorough characterization of deuterated compounds and verification of their suitability for intended applications.